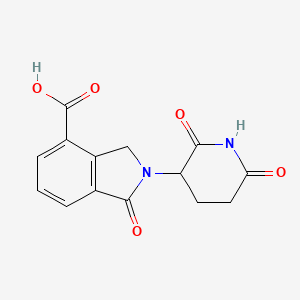

2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-4-carboxylic acid

Description

2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-4-carboxylic acid is a heterocyclic compound featuring a dioxopiperidine ring fused to a 1-oxoisoindoline scaffold with a carboxylic acid substituent at position 2. The compound’s molecular formula is inferred as C₁₄H₁₂N₂O₅ based on structural data from crystallographic analyses .

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c17-11-5-4-10(12(18)15-11)16-6-9-7(13(16)19)2-1-3-8(9)14(20)21/h1-3,10H,4-6H2,(H,20,21)(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMKKELLXFZKLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287259-68-9 | |

| Record name | 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-4-carboxylic acid typically involves multiple steps. One common method includes the esterification of an N-protected or unprotected glutamine, followed by deprotection of the α-amino group if it is protected. The next step involves coupling the N-deprotected, esterified glutamine with an optionally substituted 2-haloalkylbenzoate, followed by cyclization of the coupled product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Core Synthetic Pathways

The compound is synthesized through multi-step routes involving cyclization, bromination, and coupling reactions. Key methods include:

For example, bromination of methyl 2-methylbenzoate with NBS yields methyl 2-(bromomethyl)benzoate, which reacts with 3-aminopiperidine-2,6-dione to form the isoindoline core . Subsequent oxidation and cyclization steps introduce the dioxopiperidine ring .

Carboxylic Acid Modifications

The C4-carboxylic acid group undergoes typical derivatizations:

Piperidine Ring Modifications

The 2,6-dioxopiperidin-3-yl group participates in regioselective reactions:

Isoindoline Ring Functionalization

The isoindoline scaffold undergoes electrophilic substitution and cross-coupling:

| Reaction Type | Conditions | Position Modified | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5 or C7 | |

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acids | C5 | |

| Halogenation | NXS (X = Cl, Br), DCM | C6 or C7 |

For instance, Suzuki coupling at C5 introduces aryl groups to modulate target binding affinity .

Stability and Degradation Pathways

The compound exhibits pH-dependent stability:

| Condition | Degradation Pathway | Half-Life (25°C) | Source |

|---|---|---|---|

| Acidic (pH 1.2) | Isoindoline ring hydrolysis | 2.1 hours | |

| Neutral (pH 7.4) | Minimal degradation | >48 hours | |

| Basic (pH 9.0) | Piperidine ring opening | 6.5 hours |

Degradation products include glutaric acid derivatives and isoindoline fragments .

Comparative Reactivity with Analogs

Structural analogs exhibit distinct reactivity profiles:

The C4-carboxylic acid in the target compound enables site-specific modifications not feasible in non-carboxylated analogs like thalidomide .

Scientific Research Applications

Anti-inflammatory Properties

One of the most notable applications of 2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-4-carboxylic acid is its ability to reduce levels of Tumor Necrosis Factor-alpha (TNFα) in mammalian systems. TNFα is a cytokine involved in systemic inflammation, and its overproduction is associated with various inflammatory diseases. Studies have shown that derivatives of this compound can effectively decrease TNFα levels, which may provide therapeutic benefits in conditions such as:

- Rheumatoid arthritis

- Inflammatory bowel disease

- Psoriasis

The mechanism involves the inhibition of TNFα synthesis or release from immune cells, thereby modulating inflammatory responses .

Targeted Protein Degradation

The compound has been identified as a promising linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that facilitate the degradation of specific proteins by recruiting them to the ubiquitin-proteasome system. The structural properties of this compound allow it to be conjugated with ligands that bind to target proteins and degradation moieties, enhancing the specificity and efficacy of protein degradation strategies .

Synthetic Versatility

The synthesis of this compound typically follows established organic synthesis protocols. Several methods have been reported for its preparation, which include:

- Cyclization reactions involving piperidine derivatives.

- Functional group modifications to enhance solubility and bioactivity.

- Conjugation with other pharmacophores for improved therapeutic profiles .

Case Study 1: Inhibition of TNFα

A study conducted by Tracey et al. demonstrated that compounds similar to this compound significantly reduced TNFα levels in animal models of endotoxemia and toxic shock syndrome. The results indicated a direct correlation between compound dosage and TNFα suppression, suggesting potential for clinical applications in treating inflammatory diseases .

Case Study 2: PROTAC Development

Research focusing on PROTAC technology has highlighted the utility of this compound as a linker due to its ability to maintain stability while facilitating effective protein-target interactions. This has led to advancements in targeted cancer therapies where specific oncogenic proteins are degraded rather than inhibited, potentially overcoming resistance mechanisms seen with traditional small molecule inhibitors .

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. One of the primary targets is the cereblon E3 ligase, which plays a crucial role in protein degradation. By modulating the activity of this ligase, the compound can influence various cellular processes, including the degradation of disease-related proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core structural motifs with the target molecule but differ in substituents, oxidation states, or appended functional groups.

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic Acid

- Key Differences: Contains 1,3-dioxoisoindoline (two ketone groups) vs. 1-oxoisoindoline in the target compound.

- Implications :

1-(2-(2,6-Dioxopiperidin-3-yl)-6-fluoro-1-oxoisoindolin-5-yl)piperidine-4-carboxylic Acid

- Key Differences :

- Fluorine substituent at position 6 of the isoindoline ring.

- Piperidine-4-carboxylic acid moiety replaces the simple carboxylic acid.

- Implications: Fluorine enhances lipophilicity and metabolic stability.

- Molecular Weight : 389.38 g/mol (vs. ~304 g/mol for the target compound) .

1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxylic Acid

- Key Differences :

- Combines 1,3-dioxoisoindoline with a piperidine-4-carboxylic acid side chain.

- Implications :

- Molecular Weight : 385.37 g/mol .

4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic Acid

- Key Differences: Amide-linked oxobutanoic acid substituent at position 4.

- Implications :

2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic Acid

- Key Differences :

- Spirocyclic framework replaces the linear isoindoline-piperidine fusion.

- Cyclohexyl group introduces hydrophobicity.

- Implications :

Structural and Functional Comparison Table

Research Implications and Gaps

- Electron-Withdrawing Groups : Compounds with 1,3-dioxoisoindoline (e.g., ) may exhibit stronger cereblon binding but require optimization for pharmacokinetics.

- Fluorine and Piperidine Modifications : Derivatives like highlight trade-offs between lipophilicity and solubility.

- Safety Profiles : Handling precautions vary; for example, compounds with extended side chains (e.g., ) require strict storage conditions (e.g., P210: "Keep away from heat") .

Limitations : Current evidence lacks direct biological data (e.g., IC₅₀ values, in vivo efficacy). Further studies are needed to correlate structural features with therapeutic outcomes.

Biological Activity

2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-4-carboxylic acid is a complex organic compound notable for its potential biological activities. This compound, characterized by its unique molecular structure, has garnered attention in pharmacological research due to its immunomodulatory and antiangiogenic properties. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

- Molecular Formula: C14H12N2O5

- Molecular Weight: 288.26 g/mol

- CAS Number: 2287259-68-9

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

- Immunomodulatory Effects : The compound exhibits properties that can modulate immune responses, potentially influencing cytokine production and immune cell activation.

- Antiangiogenic Activity : It has been shown to inhibit the formation of new blood vessels, which is crucial in cancer progression and other pathological conditions.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound, revealing significant insights into its pharmacological potential.

In Vitro Studies

In vitro experiments have demonstrated that this compound can significantly affect various cell lines:

- Endothelial Cells : Inhibition of angiogenesis was observed through reduced proliferation and migration.

- Immune Cells : Alterations in cytokine profiles indicate a potential role in modulating immune responses.

Pharmacological Applications

The compound's unique properties suggest several potential applications in pharmacology:

- Cancer Therapy : Due to its antiangiogenic effects, it may be developed as a therapeutic agent against tumors that rely on angiogenesis for growth.

- Autoimmune Disorders : Its immunomodulatory capabilities could provide a basis for treatments aimed at regulating immune responses in autoimmune diseases.

Q & A

Q. Methodological Answer :

- ¹H-NMR : Characterizes aromatic protons (e.g., δ 7.88 ppm for C5-H in quinoline derivatives) and substituents like methoxy groups (δ 3.32 ppm) .

- HRMS : Validates molecular weight (e.g., m/z 525.2147 for [M+H]⁺) with <1 ppm error .

- FT-IR : Confirms carbonyl stretches (1650–1750 cm⁻¹) from dioxopiperidinyl and isoindoline moieties .

Advanced Question: What strategies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?

Q. Methodological Answer :

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.

- pH-Dependent Studies : Use buffered solutions (pH 1–9) to monitor hydrolysis of the dioxopiperidinyl group. LC-MS identifies hydrolyzed products (e.g., free carboxylic acid) .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for thermal stability) .

Basic Question: How is the compound’s solubility profile characterized, and what solvents are optimal for in vitro assays?

Q. Methodological Answer :

- Solubility Screening : Use shake-flask method in DMSO (stock solutions) followed by dilution in PBS (pH 7.4) or cell culture media.

- Co-Solvent Systems : Ethanol/water (1:1 v/v) or DMF/acetate buffer (pH 5.0) enhance solubility for biological testing .

Advanced Question: What computational methods are used to predict the compound’s binding affinity to therapeutic targets?

Q. Methodological Answer :

- Molecular Docking : Utilize AutoDock Vina to model interactions with proteins like HDAC6 (implicated in cancer). Focus on hydrogen bonding with the carboxylic acid group and π-π stacking of the isoindoline ring .

- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine at C3 in analogs) with antimicrobial activity using partial least squares regression .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Q. Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .

Advanced Question: How can structural modifications enhance the compound’s pharmacokinetic properties?

Q. Methodological Answer :

- Pro-Drug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability, with in vivo hydrolysis releasing the active form .

- Fluorine Substitution : Introduce fluorine at C3 (as in ) to prolong half-life via reduced CYP450 metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.